Introduction: The Strategic Value of the 1,2,3-Triazole Scaffold
Introduction: The Strategic Value of the 1,2,3-Triazole Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Methyl-2H-1,2,3-triazol-4-amine
This guide provides a comprehensive technical overview of 2-Methyl-2H-1,2,3-triazol-4-amine, a heterocyclic building block of increasing interest to researchers, scientists, and drug development professionals. We will move beyond a simple recitation of data, offering insights into the causality behind its chemical behavior, practical experimental guidance, and its potential as a core scaffold in medicinal chemistry.
The triazole ring system, a five-membered heterocycle with three nitrogen atoms, represents a cornerstone pharmacophore in modern drug discovery.[1][2] Its two constitutional isomers, 1,2,3-triazole and 1,2,4-triazole, are featured in a multitude of approved drugs, valued for their metabolic stability, capacity for hydrogen bonding, and dipole moment characteristics.[2][3]
The specific compound, 2-Methyl-2H-1,2,3-triazol-4-amine, is a structurally precise isomer that offers unique properties. The N2-methylation distinguishes it from the more commonly synthesized N1-substituted isomers that arise from classical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[2] The 4-amino group provides a crucial reactive handle for derivatization, allowing for the exploration of chemical space in the development of new therapeutic agents. This guide details the foundational chemical properties, a robust synthetic protocol, and the strategic utility of this valuable molecule.
Section 1: Core Molecular Profile
A molecule's identity and its fundamental physicochemical properties are the bedrock of its application. Understanding these parameters is the first step in any rational experimental design.
Chemical Identity and Structural Data
The structural arrangement of 2-Methyl-2H-1,2,3-triazol-4-amine dictates its reactivity and intermolecular interactions. The methyl group at the N2 position significantly influences the electronic distribution and steric profile of the triazole ring compared to its N1 and N3-methylated counterparts.
Physicochemical Properties
The physicochemical properties summarized below are crucial for predicting the molecule's behavior in various systems, from reaction solvents to biological media. While experimental data for properties like melting point are not widely published and must be determined empirically, computed descriptors provide a reliable starting point for experimental design.
| Property | Value | Source |
| CAS Number | 936940-63-5 | [4][5] |
| Molecular Formula | C₃H₆N₄ | [4][5] |
| Molecular Weight | 98.11 g/mol | [4][5] |
| IUPAC Name | 2-methyl-2H-1,2,3-triazol-4-amine | [4] |
| Canonical SMILES | CN1N=CC(=N1)N | [4] |
| Topological Polar Surface Area (TPSA) | 56.7 Ų | [4] |
| Computed logP | -0.6027 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [5] |
Section 2: Spectroscopic & Structural Characterization
Empirical verification of a chemical structure is non-negotiable. For a novel or less-common molecule like 2-Methyl-2H-1,2,3-triazol-4-amine, a combination of NMR, IR, and mass spectrometry provides an unambiguous structural signature. Below are the expected spectral characteristics based on its structure.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative.
-
Methyl Protons (N-CH₃): A sharp singlet integrating to 3 protons, anticipated in the δ 3.8-4.2 ppm region. The specific N-methylation at the 2-position influences the electronic environment, causing a characteristic shift.
-
Amine Protons (C-NH₂): A broad singlet integrating to 2 protons. Its chemical shift can vary significantly (typically δ 2.0-5.0 ppm) depending on the solvent and concentration, due to hydrogen bonding.
-
Triazole Proton (C-H): A singlet integrating to 1 proton, expected around δ 5.5-6.5 ppm. The precise shift provides a key fingerprint for this isomer.
-
-
¹³C NMR Spectroscopy:
-
Methyl Carbon (N-CH₃): A signal expected in the δ 35-45 ppm range.
-
Triazole Carbons: Two distinct signals are expected. The carbon bearing the amino group (C4) would likely appear further downfield (δ 145-155 ppm) than the carbon bearing the proton (C5, δ 95-105 ppm).
-
-
FTIR Spectroscopy: Infrared spectroscopy will confirm the presence of key functional groups.
-
N-H Stretch: A pair of medium-to-strong bands in the 3300-3450 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretch: Aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.
-
N-H Bend: A scissoring vibration for the primary amine around 1600-1650 cm⁻¹.
-
C=N/N=N Stretch: Ring stretching vibrations within the triazole core are expected in the 1400-1550 cm⁻¹ region.[6]
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): An exact mass measurement (e.g., via HRMS) should confirm the molecular formula C₃H₆N₄ (calculated exact mass: 98.0592 Da).[4]
-
Fragmentation: Key fragmentation patterns would likely involve the loss of HCN, N₂, or the methyl group, providing further structural confirmation.
-
Section 3: Synthesis & Purification
The synthesis of N-substituted triazoles often yields a mixture of isomers, making a robust purification strategy as important as the reaction itself. A plausible and efficient laboratory-scale synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine involves the direct methylation of 1H-1,2,3-triazol-4-amine. This approach necessitates a subsequent chromatographic separation to isolate the desired N2-isomer.
Experimental Protocol: Synthesis
Causality: This protocol uses potassium carbonate as a mild base to deprotonate the triazole ring, creating a nucleophilic nitrogen anion.[7] Methyl iodide serves as the electrophilic methyl source. DMF is chosen as the solvent for its high polarity, which aids in dissolving the starting materials and salt byproducts. The reaction is performed at room temperature to minimize potential side reactions.
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,3-triazol-4-amine (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add methyl iodide (CH₃I, 1.2 eq) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Once the starting material is consumed, pour the reaction mixture into water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product as a mixture of isomers.
Experimental Protocol: Purification
Causality: The different N-methyl isomers will have distinct polarities due to differences in their dipole moments and ability to interact with the stationary phase. Silica gel chromatography is the standard method for separating such isomers. A gradient elution from a nonpolar solvent (Dichloromethane, DCM) to a more polar solvent (Methanol, MeOH) is used to first elute the less polar isomers, followed by the more polar ones. The desired 2-methyl isomer is typically of intermediate polarity compared to the N1 and N3 isomers.
-
Column Preparation: Prepare a silica gel column using a slurry packing method with Dichloromethane (DCM).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elution: Begin elution with 100% DCM. Gradually increase the polarity by adding Methanol (MeOH) in a stepwise gradient (e.g., 1%, 2%, 3%... up to 10% MeOH in DCM).
-
Fraction Collection: Collect fractions and monitor them by TLC, staining with potassium permanganate.
-
Isolation: Combine the fractions containing the pure desired product (identified by subsequent characterization) and concentrate under reduced pressure to yield 2-Methyl-2H-1,2,3-triazol-4-amine as a solid or oil.
Section 4: Chemical Reactivity & Derivatization Potential
The synthetic utility of 2-Methyl-2H-1,2,3-triazol-4-amine lies in its defined points of reactivity. The primary amino group is the main hub for derivatization, while the triazole ring provides a stable, polar core.
The 4-amino group behaves as a typical aromatic amine. It is nucleophilic and can readily participate in reactions such as:
-
Acylation: Formation of amides with acyl chlorides or anhydrides.
-
Sulfonylation: Formation of sulfonamides with sulfonyl chlorides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Schiff Base Formation: Condensation with aldehydes to form imines.
Example Protocol: Acylation of the Amino Group
-
Setup: Dissolve 2-Methyl-2H-1,2,3-triazol-4-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Base: Add triethylamine (Et₃N, 1.5 eq) and cool the solution to 0°C.
-
Acylation: Slowly add a solution of acetyl chloride (1.1 eq) in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction with water, separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate to yield the N-acylated product. Further purification can be achieved by recrystallization or chromatography.
Section 5: Applications in Medicinal Chemistry
The 1,2,3-triazole moiety is considered a bioisostere for amide bonds and phenyl rings, offering improved solubility and metabolic stability. The specific substitution pattern of 2-Methyl-2H-1,2,3-triazol-4-amine makes it a highly valuable scaffold for several reasons:
-
Vectorial Design: The N2-methylation blocks one potential site of metabolism and directs the molecule's dipole moment, while the 4-amino group provides a clear, single vector for library synthesis. This allows for systematic exploration of structure-activity relationships (SAR).
-
Scaffold Hopping: It can be used to replace less stable or more toxic chemical motifs in existing drug candidates while preserving key binding interactions.
-
Fragment-Based Drug Discovery (FBDD): With a low molecular weight of 98.11 g/mol , this compound is an ideal fragment for screening against biological targets.[4] Hits can then be elaborated from the 4-amino position to improve potency and selectivity.[8]
Derivatives of amino-triazoles have shown a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties, making this a privileged scaffold for new drug discovery programs.[2][3][9]
Section 6: Safety & Handling
Proper handling is essential when working with any active chemical compound. 2-Methyl-2H-1,2,3-triazol-4-amine possesses specific hazards that require stringent safety protocols.
Hazard Identification
Based on GHS classification, this compound presents the following hazards:
Safe Handling Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[11][12]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Dispensing: When weighing and dispensing the solid, take care to avoid creating dust.
-
Spills: In case of a skin contact, wash the affected area immediately and thoroughly with soap and water.[11] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[5] Keep away from strong oxidizing agents.[11]
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.
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PubChem. (n.d.). 2-Methyl-2H-1,2,3-triazol-4-amine | C3H6N4 | CID 14536435. PubChem. Retrieved from [Link]
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Reddy, N. B., et al. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. Retrieved from [Link]
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Al-Soud, Y. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. Retrieved from [Link]
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Lingappa, M., et al. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace. Retrieved from [Link]
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Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). 4-AMINO 1,2,4-TRIAZOLE Material Safety Data Sheet. Retrieved from [Link]
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Zhang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Institutes of Health. Retrieved from [Link]
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Al-Soud, Y. A., et al. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-. ResearchGate. Retrieved from [Link]
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El-Sayed, W. A. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Retrieved from [Link]
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Orris, K. A., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PMC - NIH. Retrieved from [Link]
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Al-Omary, F. A. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Retrieved from [Link]
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